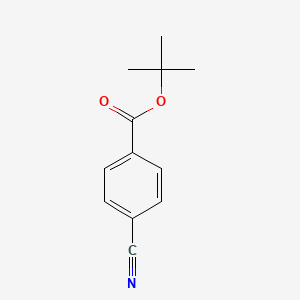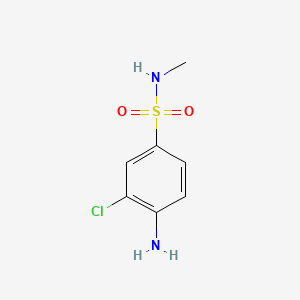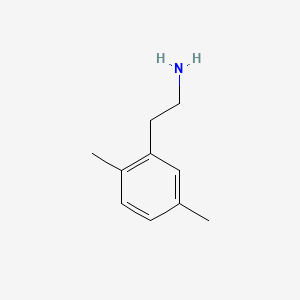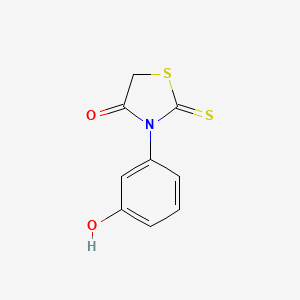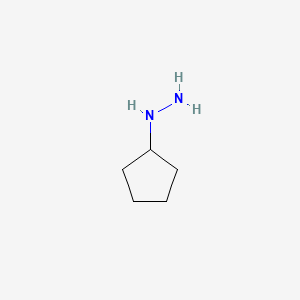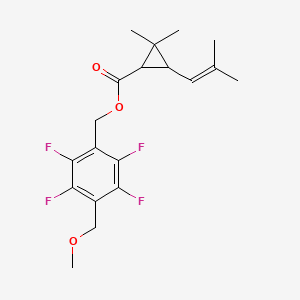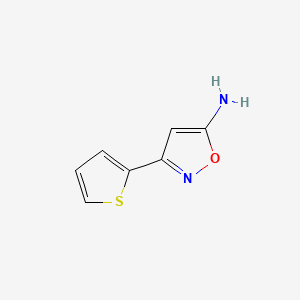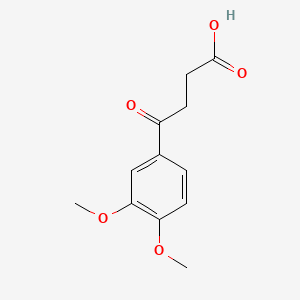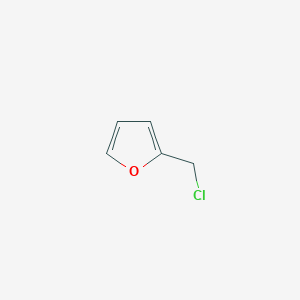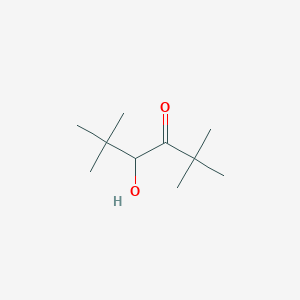
6-Méthyl-4-(4-méthylphényl)-2-oxo-1,2,3,4-tétrahydro-5-pyrimidinecarboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a compound belonging to the pyrimidine derivative family, which has been the focus of various studies due to its potential biological activities and chemical properties. These derivatives are synthesized through reactions such as the Biginelli reaction, which is a multicomponent, one-pot synthesis method involving components like aldehydes, beta-keto esters, and urea or thiourea .
Synthesis Analysis
The synthesis of pyrimidine derivatives often employs the Biginelli reaction, which is a convenient and efficient method for generating these compounds. For instance, ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate was synthesized using a Biginelli three-component cyclocondensation reaction catalyzed by SiCl4 . Similarly, a novel series of ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives were synthesized using potassium tert-butoxide as a catalyst under microwave irradiation . The use of microwave irradiation was also employed in the synthesis of methyl 6-methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate, which was promoted by iodine under solvent-free conditions .
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . For example, the crystal and molecular structure of 4-(4-acetoxy-phenyl)-3-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester was confirmed using single-crystal X-ray diffraction, revealing an almost orthogonal dihedral angle between the aryl and dihydropyrimidine rings .
Chemical Reactions Analysis
The reactivity of these pyrimidine derivatives can lead to various chemical reactions, such as ring expansion and nucleophilic substitution, as observed in the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates . The reaction pathway is strongly influenced by the basicity and nucleophilicity of the reaction media.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The crystal structures of these compounds have been determined by X-ray diffraction, which provides insight into their conformation and stability . Additionally, density functional theory calculations have been used to predict vibrational frequencies, NMR chemical shifts, and other properties such as nonlinear optical properties and molecular electrostatic potential .
Applications De Recherche Scientifique
Synthèse organique
Le composé est utilisé dans la réaction de Biginelli, qui est une réaction à trois composants catalysée par un acide impliquant un aldéhyde, un β-cétoester et de l'urée (ou son analogue). Cette réaction est une pierre angulaire de la synthèse organique pour la construction d'hétérocycles hautement fonctionnalisés . Le composé en question peut servir d'intermédiaire clé dans la synthèse de molécules organiques complexes.
Chimie médicinale
En chimie médicinale, ce composé fait partie de la classe des 3,4-dihydropyrimidinones (DHPM), qui a été largement étudiée, en particulier pour le développement de médicaments anticancéreux . Les DHPM comme ce composé sont connus pour leur potentiel en tant qu'inhibiteurs de la kinésine-5, qui sont essentiels à la séparation du matériel génétique pendant la division cellulaire. L'inhibition de cette enzyme peut entraîner l'arrêt du cycle cellulaire et potentiellement déclencher l'apoptose dans les cellules cancéreuses .
Recherche pharmacologique
L'échafaudage pyrimidine du composé est une structure importante en pharmacologie. Les dérivés de la pyrimidine sont connus pour un large éventail d'activités biologiques, notamment des propriétés antimicrobiennes, antifongiques et antiparasitaires. Ils sont également étudiés pour leur potentiel dans le traitement des maladies cardiovasculaires et en tant qu'agents antihypertenseurs .
Activité antimicrobienne
Ce composé, en raison de son noyau pyrimidine, peut présenter des propriétés antimicrobiennes. Il pourrait faire partie d'une série de composés synthétisés pour évaluer leur potentiel antimicrobien in vitro, ce qui est crucial dans le développement de nouveaux antibiotiques et traitements des infections bactériennes .
Évaluation anticancéreuse
Les caractéristiques structurelles de ce composé en font un candidat pour l'évaluation anticancéreuse. Sa synthèse et son inclusion dans une série de composés pour l'évaluation in vitro du potentiel anticancéreux pourraient fournir des informations sur son efficacité contre diverses lignées cellulaires cancéreuses .
Études de relation quantitative structure-activité (QSAR)
Le composé peut être utilisé dans des études QSAR pour comprendre la relation entre sa structure chimique et son activité biologique. Ces études aident à prédire les propriétés de nouveaux composés et à concevoir des médicaments avec une efficacité accrue et des effets secondaires réduits .
Mécanisme D'action
Another series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters were synthesized and evaluated in vitro for their antimicrobial and anticancer potential . Some of these compounds were found to be almost equipotent to the standard drug, norfloxacin, against Escherichia coli . One of these compounds was more potent than the standard drug 5-fluorouracil against HCT-116, a colon cancer cell line .
Propriétés
IUPAC Name |
ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-4-20-14(18)12-10(3)16-15(19)17-13(12)11-7-5-9(2)6-8-11/h5-8,13H,4H2,1-3H3,(H2,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAAWYJATJFYRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304509 | |
| Record name | Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
299949-24-9 | |
| Record name | Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

